Antifungal Potency: IC50 Against Lanosterol 14α-Demethylase in Imidazole Analogs
While direct IC50 data for 5-(2-imidazolyl)-2-methoxyphenol are not reported in primary literature, class-level inference from structurally related imidazole derivatives establishes a potency benchmark for the scaffold. In a series of 34 imidazole-based compounds evaluated against fungal lanosterol 14α-demethylase, compound 2 exhibited an IC50 of 95 ± 7.07 μM, whereas compound 10 showed a substantially weaker IC50 of 235 ± 7.07 μM [1]. The 2.5-fold difference in potency between these analogs underscores that even subtle structural variations within this chemical class produce quantifiable changes in antifungal activity [1].
| Evidence Dimension | Antifungal activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to fall within the micromolar range characteristic of imidazole-based antifungal scaffolds |
| Comparator Or Baseline | Compound 2 (imidazole derivative): 95 ± 7.07 μM; Compound 10 (imidazole derivative): 235 ± 7.07 μM |
| Quantified Difference | 2.5-fold difference (95 μM vs. 235 μM) between structurally related imidazole analogs |
| Conditions | In vitro enzyme inhibition assay targeting fungal lanosterol 14α-demethylase |
Why This Matters
This class-level variation demonstrates that antifungal potency among imidazole derivatives is exquisitely sensitive to structural modification; procurement of the precise 2-methoxy-5-imidazolyl substitution pattern is therefore essential for obtaining reproducible and predictable bioactivity in antifungal screening programs.
- [1] Bouchal, B., Abrigach, F., Takfaoui, A., Elidrissi Errahhali, M., Elidrissi Errahhali, M., Dixneuf, P. H., ... & Bellaoui, M. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. BMC Chemistry, 13, 100. View Source
